4-(2-Aminoethyl)-6-iodopyridin-2-OL
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Overview
Description
4-(2-Aminoethyl)-6-iodopyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group and an iodine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-iodopyridin-2-OL typically involves the iodination of a pyridine derivative followed by the introduction of the aminoethyl group. One common method involves the reaction of 2-hydroxypyridine with iodine in the presence of a suitable oxidizing agent to form 6-iodo-2-hydroxypyridine. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-iodopyridin-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(2-Aminoethyl)-6-iodopyridin-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-iodopyridin-2-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)pyridine
- 6-Iodo-2-hydroxypyridine
- 4-(2-Aminoethyl)-6-chloropyridin-2-OL
Uniqueness
4-(2-Aminoethyl)-6-iodopyridin-2-OL is unique due to the presence of both an aminoethyl group and an iodine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and the ability to form specific interactions with biological targets. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9IN2O |
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Molecular Weight |
264.06 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9IN2O/c8-6-3-5(1-2-9)4-7(11)10-6/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
CULWDORVAQHSAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)I)CCN |
Origin of Product |
United States |
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